
GSK1059865
Übersicht
Beschreibung
GSK1059865 ist ein potenter und selektiver Antagonist des Orexin-1-Rezeptors. Orexin-Rezeptoren sind an der Regulierung verschiedener physiologischer Funktionen beteiligt, darunter Belohnungsverarbeitung, Emotion, Schmerz, Nahrungsaufnahme, Sucht und der Schlaf-Wach-Zyklus . This compound hat eine hohe Affinität für den Orexin-1-Rezeptor und eine mehr als 100-fache Selektivität gegenüber dem Orexin-2-Rezeptor und anderen Rezeptoren gezeigt .
Wissenschaftliche Forschungsanwendungen
GSK1059865 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Neurobildgebung: Es wird als Positronen-Emissions-Tomographie (PET)-Radioligand zur Bildgebung von Orexin-1-Rezeptoren im Gehirn verwendet.
Verhaltensstudien: Die Verbindung wurde verwendet, um die Rolle von Orexin-1-Rezeptoren bei der Belohnungsverarbeitung, Sucht und dem Essverhalten zu untersuchen.
Pharmakologische Forschung: This compound wird verwendet, um die Auswirkungen einer Orexin-1-Rezeptor-Antagonisierung auf verschiedene physiologische und pathologische Zustände zu untersuchen.
Arzneimittelentwicklung: Die Verbindung unterstützt die Entwicklung neuer Medikamente, die auf Orexin-1-Rezeptoren abzielen, zur Behandlung von Erkrankungen wie Sucht und Schlafstörungen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an den Orexin-1-Rezeptor bindet und ihn antagonisiert. Dieser Rezeptor ist an der Regulierung der Belohnungsverarbeitung, Emotion, Schmerz, Nahrungsaufnahme, Sucht und des Schlaf-Wach-Zyklus beteiligt . Durch die Blockierung des Orexin-1-Rezeptors moduliert this compound diese physiologischen Funktionen und hat potenzielle therapeutische Anwendungen bei Erkrankungen wie Sucht und Schlafstörungen .
Wirkmechanismus
Target of Action
GSK1059865, also known as [(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone, is a potent antagonist of the orexin 1 receptor . The orexin 1 receptor, also known as OX1R, is a G-protein coupled receptor that is involved in the regulation of several physiological functions .
Mode of Action
this compound interacts with the orexin 1 receptor, blocking its activity . This interaction results in a decrease in the signaling of the orexin system, which can have various effects depending on the physiological context .
Biochemical Pathways
The orexin system, which this compound targets, plays a key role in the regulation of several physiological functions. These include reward processing, emotion, pain, feeding, addiction, and the sleep-wake cycle . By blocking the orexin 1 receptor, this compound can influence these pathways and their downstream effects.
Pharmacokinetics
It also has desirable properties for a CNS PET radioligand, such as low molecular weight, moderate lipophilicity, and low polarity, which are conducive to good brain entry .
Result of Action
The blockade of the orexin 1 receptor by this compound has been shown to significantly decrease ethanol drinking in a dose-dependent manner in certain experimental models . It also produces a non-surmountable antagonism with a dose-dependent rightward shift of the OXA EC 50 and a concomitant decrease of the agonist maximal response .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound has been shown to produce a region-dependent inhibition of yohimbine-induced relative cerebral blood volume response . Moreover, the administration of this compound per se produces a weak relative cerebral blood volume increase in several brain regions .
Biochemische Analyse
Biochemical Properties
GSK1059865 plays a significant role in biochemical reactions by interacting with the orexin 1 receptor (OX1R). It exhibits high affinity for OX1R with a binding constant (K_B) of 2 nM and more than 100-fold selectivity over OX2R and other receptors . The compound’s interaction with OX1R involves non-surmountable antagonism, leading to a dose-dependent rightward shift of the OXA EC50 and a decrease in the agonist maximal response . This interaction is crucial for its effects on various physiological processes.
Cellular Effects
This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to significantly decrease ethanol drinking in a dose-dependent manner in CIE-exposed mice, while having limited or no effect on sucrose intake . Additionally, this compound modulates functional responses in striatal terminals, which are associated with reward-processing and goal-oriented behaviors . These effects highlight the compound’s potential in addressing addiction and related disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the orexin 1 receptor and inhibiting its activity. This inhibition leads to a decrease in the agonist maximal response and a rightward shift of the OXA EC50 . The compound’s high affinity and selectivity for OX1R make it a potent antagonist, effectively modulating the receptor’s activity and influencing various physiological functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability in phosphate buffer for at least 2.5 hours . In vivo studies have shown that this compound produces a region-dependent inhibition of yohimbine-induced relative cerebral blood volume response . These findings suggest that the compound’s effects can vary depending on the duration and conditions of the experiment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In CIE-exposed mice, the compound significantly decreases ethanol drinking in a dose-dependent manner . In air-exposed mice, this compound decreases drinking only at the highest dose used . These results indicate that the compound’s efficacy and potential adverse effects are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s low molecular weight (436 Da), moderate lipophilicity (clog D7.4, 3.18), and low polarity (tPSA, 53.9) are conducive to good brain entry . These properties facilitate its distribution and metabolism within the body, allowing it to effectively target the orexin 1 receptor.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s desirable CNS PET radioligand properties, such as low molecular weight and moderate lipophilicity, enable good brain entry and distribution . These characteristics are essential for its effectiveness in modulating orexin 1 receptor activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with the orexin 1 receptor, which is primarily located in the brain, highlights its potential for targeting specific neural substrates involved in reward-processing and goal-oriented behaviors .
Vorbereitungsmethoden
Die Synthese von GSK1059865 umfasst mehrere Schritte. Eine der Methoden beinhaltet die Behandlung einer Vorläuferverbindung mit Kohlenstoff-11-markiertem Iodmethan in Gegenwart von Kalium-tert-butoxid bei Raumtemperatur, gefolgt von der sauren Entfernung der Boc-Schutzgruppe bei erhöhten Temperaturen . Die Verbindung wird dann gereinigt und für die Verwendung formuliert . Industrielle Produktionsverfahren für this compound sind nicht weit verbreitet, aber die Synthese beinhaltet typischerweise Standardtechniken der organischen Chemie und Reinigungsmethoden.
Analyse Chemischer Reaktionen
GSK1059865 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.
Vergleich Mit ähnlichen Verbindungen
GSK1059865 ist in seiner hohen Selektivität für den Orexin-1-Rezeptor im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Einige ähnliche Verbindungen umfassen:
Eigenschaften
IUPAC Name |
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrFN3O2/c1-13-6-8-15(11-24-18-9-7-14(21)10-23-18)25(12-13)20(26)16-4-3-5-17(22)19(16)27-2/h3-5,7,9-10,13,15H,6,8,11-12H2,1-2H3,(H,23,24)/t13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCRHJLMMAYSTE-ZFWWWQNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride](/img/structure/B560410.png)
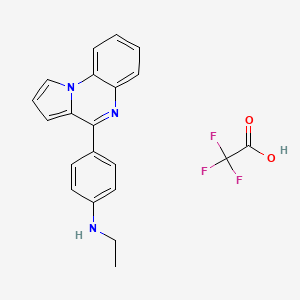


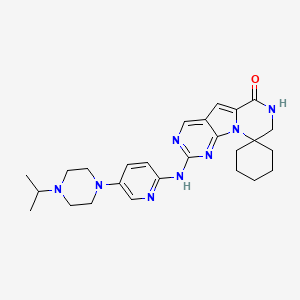

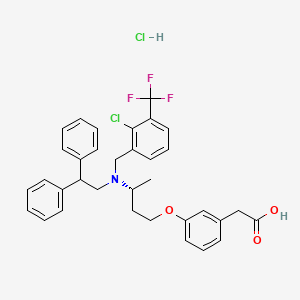
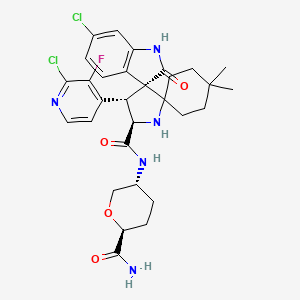
![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)

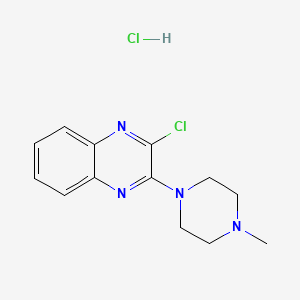
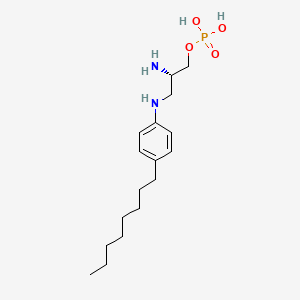
![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)
